Methoxyphedrine Hydrochloride

Description

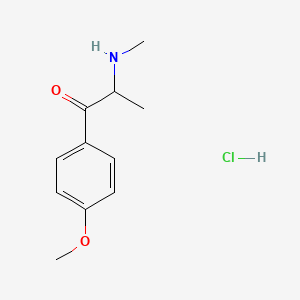

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-4-6-10(14-3)7-5-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJFAKGYWIXUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681073, DTXSID601348162 | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)-1-propanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879665-92-6 | |

| Record name | Methoxyphedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879665926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879665-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1F13O4DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methoxyphedrine Hydrochloride for Analytical and Forensic Applications

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and educational purposes only. Methoxyphedrine, also known as para-Methoxymethamphetamine (PMMA), is a highly dangerous and legally controlled substance in many jurisdictions worldwide.[1][2][3][4] Its synthesis, possession, or distribution outside of legally sanctioned research is strictly prohibited and carries severe legal penalties. The procedures described herein involve hazardous materials and should only be performed by trained professionals in a licensed and properly equipped laboratory facility, adhering to all applicable laws and safety regulations.

Executive Summary

Methoxyphedrine (PMMA) is a potent synthetic stimulant of the amphetamine class, structurally related to both methamphetamine and para-methoxyamphetamine (PMA).[1] Due to its high toxicity, unpredictable effects, and frequent misrepresentation as MDMA ("ecstasy"), PMMA has been implicated in numerous hospitalizations and fatalities globally.[5][6] Consequently, the ability to unambiguously identify PMMA in seized materials and toxicological samples is of paramount importance for law enforcement, forensic science, and public health.

This technical guide provides a comprehensive overview of the synthesis and rigorous analytical characterization of Methoxyphedrine Hydrochloride. The objective is to detail the creation of an authenticated analytical reference standard, which is essential for the validation of forensic testing methods, metabolism studies, and toxicological research. The narrative emphasizes the chemical principles, procedural rationale, and critical importance of structural verification through modern spectroscopic techniques.

Introduction: The Forensic Imperative

para-Methoxymethamphetamine (PMMA) is a serotonin-norepinephrine releasing agent (SNRA) and a potent monoamine oxidase inhibitor (MAOI).[1] This pharmacological profile contributes to a high risk of severe adverse effects, including extreme hyperthermia, tachycardia, convulsions, and serotonin syndrome, particularly when consumed unknowingly at doses intended for MDMA.[5][6][7] The delayed onset of its effects compared to MDMA often leads users to "re-dose," inadvertently consuming a lethal amount.[5]

Given these dangers, the availability of pure, well-characterized PMMA as a reference standard is not merely an academic exercise; it is a critical tool for public safety. Forensic laboratories require such standards to:

-

Develop and validate analytical methods for identifying PMMA in street drug samples.

-

Confirm the presence of PMMA in post-mortem toxicology cases.

-

Conduct research into its metabolic pathways and long-term effects.[8]

This guide is structured to follow the logical workflow of producing and validating such a reference standard, from chemical synthesis to multi-platform spectroscopic confirmation.

PART 1: Synthesis of this compound

The synthesis of Methoxyphedrine is most commonly achieved via the reductive amination of a ketone precursor. This powerful and versatile reaction forms carbon-nitrogen bonds by converting a carbonyl group into an amine through an intermediate imine.[9][10]

Reaction Principle and Retrosynthetic Analysis

The core transformation involves reacting 4-methoxyphenylacetone with methylamine to form an unstable imine intermediate. This intermediate is then reduced in situ to the target secondary amine, Methoxyphedrine. The retrosynthetic analysis logically disconnects the target molecule to reveal these key starting materials.

Caption: Retrosynthetic analysis of Methoxyphedrine.

Materials and Reagents

| Reagent / Material | Formula | CAS Number | Key Function / Hazard |

| 4-Methoxyphenylacetone | C₁₀H₁₂O₂ | 122-84-9 | Ketone Precursor / Irritant |

| Methylamine (40% in H₂O) | CH₅N | 74-89-5 | Amine Source / Corrosive, Flammable |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 56553-60-7 | Selective Reducing Agent / Water-Reactive |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Reaction Solvent / Suspected Carcinogen |

| Hydrochloric Acid (in Isopropanol) | HCl | 7647-01-0 | Salt Formation / Corrosive |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying Agent |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Precipitation Solvent / Extremely Flammable |

Critical Safety Note: All operations must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Experimental Protocol: Reductive Amination

This protocol is adapted from established methodologies for reductive amination using sodium triacetoxyborohydride, a reagent favored for its selectivity and milder reaction conditions compared to alternatives like sodium cyanoborohydride.[11]

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenylacetone (1 equivalent) and dichloromethane (DCM) as the solvent.

-

Amine Addition: Add methylamine solution (1.2 equivalents) to the flask. Stir the mixture at room temperature for 20-30 minutes.

-

Causality: This initial step allows for the formation of the hemiaminal, which then dehydrates to form the key imine (or its protonated iminium ion) intermediate.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the stirring solution in portions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

-

Workup and Extraction:

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator. This will yield the Methoxyphedrine freebase, typically as a yellowish oil.

-

Protocol: Conversion to Hydrochloride Salt

The freebase form is often unstable and difficult to handle. Conversion to the hydrochloride salt produces a stable, crystalline solid that is ideal for storage and analytical weighing.

-

Dissolve the crude Methoxyphedrine freebase oil in a minimal amount of isopropanol or anhydrous diethyl ether.

-

While stirring, add a solution of hydrochloric acid in isopropanol dropwise until the solution becomes acidic (test with pH paper).

-

A white precipitate of this compound should form immediately. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the white crystalline solid under a high vacuum to yield the final product.

PART 2: Physicochemical and Spectroscopic Characterization

Unambiguous characterization is the most critical phase in validating an analytical reference standard. A combination of spectroscopic methods must be employed to confirm the molecular structure and assess purity.

Caption: Workflow from synthesis to analytical characterization.

Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, providing both chromatographic separation (purity) and mass spectral data (identity).

-

Protocol: A dilute solution of the synthesized PMMA HCl is prepared in methanol. A small volume (1 µL) is injected into the GC-MS system.

-

Expected Results:

-

Gas Chromatogram: A single, sharp peak should be observed, indicating high purity.

-

Mass Spectrum: The electron ionization (EI) mass spectrum is highly characteristic. The molecular ion (M⁺) at m/z 179 may be weak or absent. The key diagnostic fragment is the base peak at m/z 58 , corresponding to the stable iminium cation [CH₃-CH=NH-CH₃]⁺ formed by alpha cleavage. Another significant fragment at m/z 121 corresponds to the methoxybenzyl cation [CH₃O-C₆H₄-CH₂]⁺.[2]

-

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular skeleton and proton/carbon environments.

-

Protocol: Dissolve a small sample (~5-10 mg) of PMMA HCl in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), and acquire ¹H and ¹³C spectra.

-

Expected ¹H NMR Spectral Data (Illustrative, in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |

| ~6.9-7.0 | Doublet | 2H | Aromatic protons (meta to -OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy group protons (-OCH₃) |

| ~3.4-3.5 | Multiplet | 1H | Methine proton (-CH(CH₃)NH-) |

| ~2.8-3.0 | Multiplet | 2H | Methylene protons (-CH₂-) |

| ~2.6 | Singlet | 3H | N-Methyl protons (-NHCH₃) |

| ~1.2 | Doublet | 3H | Methyl protons (-CH(CH₃)-) |

-

Expected ¹³C NMR: The spectrum should show 9 distinct signals (due to symmetry in the phenyl ring), including signals for the methyl, N-methyl, methylene, methine, four distinct aromatic carbons, and the methoxy carbon.

Methodology 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12][13]

-

Protocol: A small amount of the solid PMMA HCl is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12]

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2700-3000 | N-H Stretch (secondary amine salt) | R₂NH₂⁺ |

| ~2850-3000 | C-H Stretch (aliphatic) | -CH₃, -CH₂-, -CH- |

| ~3000-3100 | C-H Stretch (aromatic) | Ar-H |

| ~1610, ~1510 | C=C Stretch (aromatic ring) | Benzene Ring |

| ~1250 | C-O Stretch (aryl ether) | Ar-O-CH₃ |

| ~830 | C-H Bend (para-disubstituted) | 1,4-substituted Ring |

Safety, Toxicology, and Legal Status

Safety Precautions

The reagents used in this synthesis are hazardous. Methylamine is corrosive and flammable, organic solvents are volatile and flammable, and strong acids are corrosive. The final product, PMMA, is a potent psychoactive substance with known toxicity. Strict adherence to safety protocols, including the use of engineering controls (fume hood) and appropriate PPE, is non-negotiable.

Toxicology and Pharmacodynamics

PMMA is significantly more dangerous than MDMA.[5] Its action as a monoamine oxidase inhibitor (MAOI) means it can cause a hypertensive crisis or fatal serotonin syndrome if combined with other stimulant drugs or certain foods/medications.[1] Fatal intoxications are often characterized by blood concentrations in the range of 0.6-3.1 mg/L.[6] The high risk of overdose is exacerbated by its slow onset of action, which can mislead users into consuming multiple doses.[5]

Legal Status

para-Methoxymethamphetamine (PMMA) is internationally controlled under the UN Convention on Psychotropic Substances.

-

United States: PMMA is a Schedule I controlled substance under the Controlled Substances Act, indicating a high potential for abuse and no currently accepted medical use.[2][4]

-

United Kingdom: PMMA is classified as a Class A drug under the Misuse of Drugs Act 1971, carrying the most severe penalties for possession and supply.[3]

-

Canada: PMMA is a Schedule I substance under the Controlled Drugs and Substances Act.[1]

Unauthorized production, possession, or distribution of PMMA is a serious criminal offense.

Conclusion

The synthesis and characterization of this compound are essential for equipping the forensic and medical communities with the tools needed to combat its illicit distribution and understand its toxicological impact. The process, centered on reductive amination, yields a product whose identity and purity must be rigorously confirmed through a suite of orthogonal analytical techniques, including GC-MS, NMR, and FTIR spectroscopy. This guide provides the technical framework for producing such a reference standard, underscoring the scientific diligence and stringent safety precautions required when handling such a dangerous and highly regulated compound.

References

- para-Methoxymethamphetamine - Wikipedia. (n.d.).

- What is PMA / PMMA?. (n.d.).

- 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate.

- Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics?. (n.d.). PubMed.

- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. (n.d.). PubMed.

- para-Methoxyamphetamine - Wikipedia. (n.d.).

- Methoxyphedrine - chemeurope.com. (n.d.).

- Showing metabocard for Methoxyphedrine (HMDB0243795). (2021). Human Metabolome Database.

- Synthetic cathinones: an updated harms assessment (accessible). (2025). GOV.UK.

- Poisoning with the recreational drug paramethoxyamphetamine ("death") | Request PDF. (2025). ResearchGate.

- This compound | C11H16ClNO2 | CID 52988262. (n.d.). PubChem.

- Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. (n.d.). ResearchGate.

- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method | Request PDF. (2025). ResearchGate.

- 4 Methoxyamphetamine. (2016). mzCloud.

- 4 Methoxymethamphetamine. (2016). mzCloud.

- p-METHOXYAMPHETAMINE. (2013). SWGDRUG.org.

- p-METHOXYMETHAMPHETAMINE. (2005). SWGDRUG.org.

- What is the synthesis route of 4-Methoxyphenylacetone. (2023). Bloom TECH.

- 4-Methoxymethamphetamine | C11H17NO | CID 90766. (n.d.). PubChem.

- Legal status of methamphetamine. (n.d.). Grokipedia.

- Methedrone | C11H15NO2 | CID 216281. (n.d.). PubChem.

- Identification and characterization of chemically masked derivatives of pseudoephedrine, ephedrine, methamphetamine, and MDMA | Request PDF. (n.d.). ResearchGate.

- Reductive amination - Wikipedia. (n.d.).

- Identification of 4-Methylamphetamine in a seized Amphetamine Mixture. (n.d.). ResearchGate.

- Myers Chem 115. (n.d.).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- FTIR-ATR Spectroscopy for Identification of Illicit Drugs Seized From Clandestine Laboratories. (n.d.).

- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (n.d.). ResearchGate.

- Infrared Spectra of Controlled Substances. (n.d.). Spectra Analysis Instruments, Inc.

- Methamphetamine. (n.d.). NIST WebBook.

- Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics. (2013). PMC - NIH.

- Drugs penalties. (n.d.). GOV.UK.

- Legal status of methamphetamine - Wikipedia. (n.d.).

- legislative analysis and public policy association - methamphetamine and precursors: summary of state laws. (2020).

Sources

- 1. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxymethamphetamine | C11H17NO | CID 90766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. Legal status of methamphetamine - Wikipedia [en.wikipedia.org]

- 5. drugsandalcohol.ie [drugsandalcohol.ie]

- 6. researchgate.net [researchgate.net]

- 7. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]

- 8. Is toxicity of PMMA (paramethoxymethamphetamine) associated with cytochrome P450 pharmacogenetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. Rapid Quantification of Methamphetamine: Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

The Adrenergic Interface of Methoxyphedrine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine Hydrochloride, also known as Methedrone or 4-methoxymethcathinone (4-MeOMC), is a synthetic cathinone derivative with pronounced stimulant effects. While its primary molecular targets are the monoamine transporters, the resulting surge in synaptic norepinephrine profoundly impacts the adrenergic system. This technical guide provides an in-depth analysis of the mechanism of action of this compound on adrenergic receptors, delineating both its indirect and potential direct effects. By synthesizing available preclinical data, this document offers a comprehensive overview for researchers in pharmacology and drug development, highlighting the compound's intricate interaction with adrenergic signaling pathways.

Introduction: The Rise of Synthetic Cathinones and the Adrenergic System

The adrenergic system, a cornerstone of the sympathetic nervous system, regulates a vast array of physiological processes, from cardiovascular function to metabolic homeostasis. Its primary mediators, the catecholamines norepinephrine and epinephrine, exert their effects through a family of G-protein coupled receptors (GPCRs) known as adrenergic receptors. These receptors are broadly classified into two main types, α and β, each with several subtypes (α1, α2, β1, β2, β3), all of which represent critical targets for therapeutic intervention.

This compound (Methedrone) is a psychoactive substance belonging to the synthetic cathinone class.[1] Chemically, it is 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one hydrochloride.[1] The pharmacological profile of synthetic cathinones is often characterized by their interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin.[1] This guide focuses specifically on the adrenergic component of Methoxyphedrine's action, a critical determinant of its physiological and toxicological effects.

Primary Mechanism of Action: A Transporter-Centric View

The predominant mechanism through which this compound exerts its adrenergic effects is indirect, stemming from its potent activity at the norepinephrine transporter (NET).

Inhibition of Norepinephrine Reuptake

Methoxyphedrine acts as a potent inhibitor of the norepinephrine transporter (NET).[1] By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to a sustained elevation of norepinephrine concentrations in the synapse, thereby amplifying and prolonging its action on postsynaptic adrenergic receptors.

Induction of Norepinephrine Release

Beyond reuptake inhibition, Methoxyphedrine is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This indicates that it can induce the reverse transport of norepinephrine from the presynaptic terminal into the synapse, further contributing to the surge in synaptic norepinephrine levels. This releasing action is a hallmark of many amphetamine and cathinone derivatives.[1]

Quantitative Insights into Monoamine Transporter Activity

| Compound | NET IC50 (µM) | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |

| Methedrone (Methoxyphedrine) | Potent inhibitor | Weak inhibitor | Potent inhibitor | < 1 |

Table 1: Comparative inhibitory potencies (IC50) of Methedrone at human monoamine transporters. A lower IC50 value indicates higher potency. The DAT/SERT ratio of less than one signifies a preference for the serotonin transporter over the dopamine transporter.[1]

This profile, characterized by potent NET and SERT inhibition with weaker DAT inhibition, distinguishes Methoxyphedrine from other stimulants and has significant implications for its overall pharmacological effect, including a pronounced impact on the adrenergic and serotonergic systems.[1]

Direct Adrenergic Receptor Interactions: An Area of Ongoing Investigation

While the indirect, transporter-mediated actions of Methoxyphedrine are well-established, the potential for direct interaction with adrenergic receptors remains an area requiring further research. Data from structurally similar compounds, such as mephedrone (4-methylmethcathinone), suggest that direct receptor binding may occur, albeit with lower affinity than for monoamine transporters.

Studies on mephedrone have indicated some affinity for α2-adrenergic receptors, and in some cases, for α1A and α2A receptors.[2][3] Given the structural similarity, it is plausible that Methoxyphedrine may also exhibit some degree of direct interaction with these adrenergic receptor subtypes. However, without specific binding and functional assay data for Methoxyphedrine, this remains speculative. Any direct agonist or antagonist activity at these receptors could contribute to the compound's complex cardiovascular and central nervous system effects.

Signaling Pathways and Downstream Effects

The increased synaptic norepinephrine resulting from Methoxyphedrine's action activates both α and β-adrenergic receptors on postsynaptic cells, triggering a cascade of intracellular signaling events.

Figure 1: Signaling pathway of Methoxyphedrine's indirect action on adrenergic receptors.

Activation of α1-adrenergic receptors typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium. α2-adrenergic receptors are generally coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels. In contrast, β-adrenergic receptors are coupled to Gs, which stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). These downstream signaling cascades mediate the diverse physiological effects associated with adrenergic stimulation, including increased heart rate, blood pressure, and bronchodilation.

Experimental Protocols: Investigating Monoamine Transporter Inhibition

A fundamental technique to elucidate the primary mechanism of action of compounds like Methoxyphedrine is the in vitro monoamine transporter uptake inhibition assay.

Radioligand Uptake Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the norepinephrine transporter (NET).

Materials:

-

HEK293 cells stably expressing human NET (hNET)

-

[³H]-Norepinephrine (radioligand)

-

This compound (test compound)

-

Desipramine (reference NET inhibitor)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture hNET-expressing HEK293 cells to confluence in appropriate media.

-

Cell Plating: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor, desipramine, in assay buffer.

-

Assay Initiation: Aspirate the culture medium from the wells and wash with assay buffer. Add the different concentrations of the test compound and reference inhibitor to the respective wells.

-

Radioligand Addition: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes) to allow for transporter-mediated uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of internalized [³H]-Norepinephrine using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for a radioligand uptake inhibition assay.

Conclusion and Future Directions

The mechanism of action of this compound on the adrenergic system is primarily indirect, driven by its potent inhibition of the norepinephrine transporter and its activity as a norepinephrine releasing agent. This leads to a significant increase in synaptic norepinephrine, resulting in the activation of postsynaptic α and β-adrenergic receptors. While the potential for direct receptor interaction exists, particularly at α2-adrenergic subtypes based on data from related compounds, this requires further dedicated investigation with specific binding and functional studies for Methoxyphedrine.

For researchers and drug development professionals, a thorough understanding of this dual-action mechanism is crucial for predicting the physiological and toxicological profile of Methoxyphedrine and other synthetic cathinones. Future research should focus on obtaining quantitative data on the direct binding of Methoxyphedrine to a full panel of adrenergic receptor subtypes to provide a more complete picture of its complex pharmacology.

References

-

Mephedrone - Wikipedia. (n.d.). Retrieved from [Link]

- Saber, S., et al. (2019). Effects of dopaminergic and serotonergic compounds in rats trained to discriminate a high and a low training dose of the synthetic cathinone mephedrone. Neuropharmacology, 150, 10-18.

- Eshleman, A. J., et al. (2013). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics, 345(3), 490-500.

-

Methedrone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Pharmacological profile of l-Methylephedrine hydrochloride for research

An In-depth Technical Guide to the Pharmacological Profile of l-Methylephedrine Hydrochloride

Foreword: A Modern Perspective on a Classic Sympathomimetic

l-Methylephedrine hydrochloride, a sympathomimetic amine derived from the ephedrine alkaloid family, represents a classic pharmacological agent. While its use in over-the-counter preparations for cough and cold is well-established, a deeper, more technical understanding of its pharmacological profile is essential for the modern researcher. This guide moves beyond a surface-level description to provide a granular, mechanistically-grounded overview for drug development professionals, pharmacologists, and scientists. We will deconstruct its interactions with the adrenergic system, outline its pharmacokinetic journey through the body, and provide robust, field-tested experimental protocols for its characterization. The aim is to equip the reader with not just the "what," but the "how" and "why" of its pharmacological activity.

PART 1: Molecular and Physicochemical Identity

A precise understanding of a compound's identity is the foundation of all pharmacological research.

-

IUPAC Name: (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride

-

Synonyms: N-Methylephedrine, (–)-N-Methylephedrine

-

Chemical Formula: C₁₁H₁₈ClNO

-

Molecular Weight: 215.72 g/mol

-

Appearance: White crystalline powder

-

Solubility: Soluble in water and ethanol

PART 2: Pharmacological Profile

Mechanism of Action: A Dual-Pronged Adrenergic Approach

The pharmacological effects of l-methylephedrine hydrochloride are rooted in its structural similarity to endogenous catecholamines, allowing it to modulate the sympathetic nervous system. Its mechanism is not singular but rather a composite of direct and indirect actions, a hallmark of many ephedrine-related compounds.[1][2][3]

-

Indirect Sympathomimetic Action: The primary mechanism is the indirect release of endogenous norepinephrine from presynaptic nerve terminals.[1][2] l-Methylephedrine is taken up into the presynaptic neuron, leading to the displacement of norepinephrine from storage vesicles into the synaptic cleft. This surge in synaptic norepinephrine is then free to activate postsynaptic adrenergic receptors.

-

Direct Agonism: l-Methylephedrine also acts as a direct agonist at both α- and β-adrenergic receptors.[1][2][4] While its potency is considerably lower than that of endogenous ligands like epinephrine, this direct action contributes to its overall pharmacological effect, particularly in bronchodilation (β₂) and vasoconstriction (α₁).

The following diagram illustrates this dual mechanism.

Caption: Dual mechanism of l-methylephedrine action.

Receptor and Transporter Interactions

l-Methylephedrine's sympathomimetic activity is defined by its interaction with adrenergic receptors and neuronal transporters.

| Target | Interaction Type | Primary Physiological Outcome |

| α-Adrenergic Receptors | Direct Agonist[1][4] | Vasoconstriction (nasal decongestion), pupil dilation |

| β-Adrenergic Receptors | Direct Agonist[1][4] | Bronchial smooth muscle relaxation (bronchodilation)[2] |

| Norepinephrine Transporter (NET) | Substrate/Uptake Competitor | Facilitates entry into presynaptic neuron to displace norepinephrine |

| Dopamine Transporter (DAT) | Weak Occupancy[5] | Minimal central excitatory effect at typical clinical doses[5] |

A 2019 study using PET imaging found no significant difference in dopamine transporter (DAT) occupancy between a 60 mg dose of dl-methylephedrine and a placebo, suggesting that its central excitatory effects mediated by DAT inhibition are not pronounced at standard clinical doses.[5]

Pharmacokinetics: Absorption, Fate, and Elimination

Understanding the pharmacokinetic profile is critical for designing in vivo experiments and interpreting results.

| Parameter | Description |

| Absorption | Rapidly absorbed following oral administration.[1][6] |

| Distribution | Quickly distributed throughout the body and permeates the blood-brain barrier.[1] |

| Metabolism | Metabolized in the liver to active metabolites, including ephedrine and norephedrine.[1][4] A significant portion is also converted to methylephedrine N-oxide.[1][4] |

| Elimination | Primarily excreted via urine. Approximately 33-40% of a dose is excreted as unchanged methylephedrine, 15% as methylephedrine-N-oxide, and 8% as ephedrine within 24 hours.[1][2] Urinary pH can affect the rate of elimination.[2][6] |

| Biological Half-Life | The half-life of its parent compound, ephedrine, is approximately 3-6 hours.[1] |

PART 3: Core Experimental Protocols for Pharmacological Characterization

The following protocols provide a robust framework for quantifying the key pharmacological attributes of l-methylephedrine hydrochloride. These methodologies are designed with internal validation steps to ensure data integrity.

Protocol 1: In Vitro Adrenergic Receptor Binding Assay

Causality: This experiment is fundamental to determine the direct affinity of l-methylephedrine for specific adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂). By competing with a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Kᵢ), a direct measure of binding affinity.

Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α₁ or [³H]-Dihydroalprenolol for β receptors), and serially diluted l-methylephedrine hydrochloride.

-

Control Wells: Include "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of an unlabeled competing ligand, e.g., phentolamine).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification & Data Analysis:

-

Place the filter discs into scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

Subtract non-specific binding from all other measurements.

-

Plot the percentage of specific binding against the log concentration of l-methylephedrine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of l-methylephedrine that inhibits 50% of radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro β₂-Adrenergic Receptor Functional Assay (cAMP Accumulation)

Causality: This assay quantifies the functional consequence of receptor binding. β₂-adrenergic receptors are coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[7] Measuring cAMP accumulation in response to l-methylephedrine determines its potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist.[8]

Methodology:

-

Cell Culture:

-

Culture HEK293 or CHO cells stably expressing the human β₂-adrenergic receptor in a 96-well plate and grow to ~80-90% confluency.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Add serially diluted l-methylephedrine hydrochloride to the wells. Include a vehicle control (baseline) and a positive control (e.g., the full agonist Isoproterenol).

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells according to the manufacturer's protocol of the chosen detection kit.

-

Measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or fluorescence polarization assay.[9]

-

-

Data Analysis:

-

Convert the raw output (e.g., absorbance, fluorescence ratio) to cAMP concentration.

-

Plot the cAMP concentration against the log concentration of l-methylephedrine.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to the full agonist).

-

Protocol 3: In Vivo Cardiovascular Assessment in a Rat Model

Causality: This in vivo experiment assesses the integrated physiological response to l-methylephedrine, reflecting its combined direct receptor agonism and indirect norepinephrine release. It provides critical data on the compound's effect on systemic hemodynamics.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats.

-

For acute studies, anesthetize the animal (e.g., with isoflurane) and surgically implant catheters into the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration).

-

For chronic/conscious studies (preferred method), surgically implant a radiotelemetry probe into the abdominal aorta for continuous, untethered monitoring of blood pressure and heart rate. Allow for a full recovery period (7-10 days).[10]

-

-

Experimental Procedure:

-

Allow the animal to acclimatize to the testing environment to ensure stable baseline readings.

-

Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

-

Administer l-methylephedrine hydrochloride intravenously or intraperitoneally at escalating doses. Include a vehicle control group.

-

Continuously record MAP and HR for a defined period post-administration (e.g., 2-4 hours).

-

-

Data Analysis:

-

Calculate the change in MAP (ΔMAP) and HR (ΔHR) from the pre-dose baseline at various time points for each dose.

-

Plot the peak ΔMAP and ΔHR against the dose to generate a dose-response relationship.

-

To confirm the mechanism, pre-treat separate cohorts of animals with specific antagonists (e.g., phentolamine for α-receptors, atenolol for β₁-receptors) before administering l-methylephedrine to observe attenuation of the response.[10]

-

General Pharmacological Workflow

The logical progression of characterizing a compound like l-methylephedrine follows a hierarchical path from molecular interactions to systemic effects.

Caption: Hierarchical workflow for pharmacological profiling.

Conclusion

l-Methylephedrine hydrochloride is a multifaceted sympathomimetic agent whose pharmacological profile is defined by a synergistic combination of direct receptor agonism and indirect norepinephrine release. For the research scientist, a thorough characterization requires a multi-tiered experimental approach, as outlined in this guide. By systematically quantifying its receptor affinity, functional potency, and integrated in vivo effects, a comprehensive and reliable pharmacological profile can be constructed, enabling its effective use as a tool compound or reference standard in drug discovery and development.

References

- An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PubMed Central.

- Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience.

- How to Measure Neurotransmitter Levels?.

- Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience.

- α-Adrenoceptor Assays. PubMed.

- Pharmacology of neurotransmitter release: Measuring exocytosis. Mahidol University.

- Methylephedrine. Wikipedia.

- Methylephedrine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.

- Methylephedrine Hydrochloride - Drug Targets, Indications, Patents.

- What is Methylephedrine used for?.

- Methylephedrine | C11H17NO | CID 64782. PubChem - NIH.

- Methylephedrine Concentrations in Blood and Urine Specimens. Ovid.

- beta2 adrenoceptor Assay. Innoprot GPCR functional assays.

- DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N). Pharos.

- KEGG DRUG: L-Methylephedrine hydrochloride. KEGG.

- The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI.

- Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Str

- Benchmarking Synephrinium and Other Sympathomimetic Amine Standards: A Compar

- Methylephedrine. Wikiwand.

- Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. PubMed Central - NIH.

- Symp

- Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in r

- A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea. PubMed Central - NIH.

- IN VITRO STUDY ON THE EFFECTS OF SOME SELECTED AGONISTS AND ANTAGONISTS OF ALPHA1-ADRENERGIC RECEPTORS ON THE CONTRACTILITY OF T. Journal of Physiology and Pharmacology.

- Ephedrine increases ventricular arrhythmias in conscious dogs after myocardial infarction. PubMed.

- Methylephedrine-induced heart failure in a habitual user of paediatric cough syrup: a case report. PubMed Central - NIH.

- Effects of ephedrine on cardiovascular function and oxygen delivery in isoflurane-anesthetized dogs. PubMed.

- Effect of DL-Methylephedrine on Dopamine Transporter Using Positron Emission Tomography With [18F]FE-PE2I. PubMed Central.

- Modelling the cardiovascular effects of ephedrine. PubMed Central - NIH.

- Symp

- dl-Methylephedrine hydrochloride. CymitQuimica.

- KEGG DRUG: dl-Methylephedrine hydrochloride. KEGG.

Sources

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DL-Methylephedrine (PD000062, FMCGSUUBYTWNDP-ONGXEEELSA-N) [probes-drugs.org]

- 3. Natural Sympathomimetic Drugs: From Pharmacology to Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylephedrine - Wikipedia [en.wikipedia.org]

- 5. Effect of DL-Methylephedrine on Dopamine Transporter Using Positron Emission Tomography With [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. innoprot.com [innoprot.com]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of the behavioral and cardiovascular effects of mephedrone with other drugs of abuse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Methoxyphedrine Hydrochloride

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphedrine (also known as methedrone and bk-PMMA), chemically identified as 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one, is a synthetic cathinone and novel psychoactive substance (NPS). Structurally related to more extensively studied compounds such as mephedrone and the amphetamine analogue para-methoxymethamphetamine (PMMA), methoxyphedrine presents a significant challenge to forensic, clinical, and pharmacological sciences. This technical guide provides a comprehensive overview of the pharmacology of methoxyphedrine hydrochloride, synthesizing available data with predictive analysis based on its structural analogues. We will explore its anticipated mechanism of action at monoamine transporters, predict its metabolic fate, detail robust analytical methodologies for its detection and quantification, and discuss its toxicological implications. This document is intended to serve as a foundational resource for professionals engaged in NPS research and drug development.

Introduction and Chemical Identity

Methoxyphedrine emerged in the recreational drug market as a so-called "legal high," designed to circumvent existing drug control legislation by offering effects comparable to controlled stimulants like cocaine or MDMA.[1] It belongs to the β-keto phenethylamine class, specifically the synthetic cathinones, which are characterized by a ketone group at the beta position of the phenethylamine backbone.[1]

Its chemical structure, 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one, places it in close relation to several key compounds:

-

Mephedrone (4-methylmethcathinone): Differs by a methyl group on the phenyl ring instead of a methoxy group.

-

para-Methoxymethamphetamine (PMMA): Lacks the β-keto group, making it a substituted amphetamine rather than a cathinone.[2]

-

Methylone: Features a methylenedioxy ring substitution instead of a methoxy group.

This structural similarity is the cornerstone of our pharmacological analysis. While specific research on methoxyphedrine is limited, the extensive data available for its analogues allow for well-grounded scientific inference. The hydrochloride salt is the common form in which this substance is prepared and distributed, enhancing its stability and solubility.

Pharmacodynamics: A Presumed Monoamine Transporter Substrate

The primary mechanism of action for most synthetic cathinones involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] Synthetic cathinones typically act as either reuptake inhibitors (blockers) or substrate-type releasers (reversing the direction of transport).[4]

Predicted Interaction with DAT, NET, and SERT

Based on data from mephedrone and PMMA, methoxyphedrine is predicted to function as a substrate-type releaser at all three monoamine transporters.[2][5][6]

-

Action at DAT and NET: Like mephedrone and other amphetamine-like stimulants, methoxyphedrine is expected to potently interact with DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.[7][8] This action is the likely molecular basis for its stimulant effects, such as increased alertness, euphoria, and sympathomimetic activity.[6]

-

Action at SERT: The methoxy- group on the phenyl ring, similar to the methylenedioxy- group in MDMA and methylone, suggests a significant interaction with SERT.[9] Mephedrone is known to be a potent serotonin releaser.[5] Therefore, methoxyphedrine is also predicted to be a full substrate at SERT, inducing robust serotonin efflux. This serotonergic activity likely contributes to its reported empathogenic and psychoactive effects.

The combined action as a releasing agent for all three monoamines places methoxyphedrine in a pharmacological class similar to MDMA and mephedrone, suggesting a high potential for abuse and complex toxicological outcomes.[6]

Caption: Predicted mechanism of action of Methoxyphedrine at the monoamine synapse.

Pharmacokinetics: Predicted ADME Profile

No formal pharmacokinetic studies on methoxyphedrine in humans or animals have been published. However, by examining the metabolic pathways of its analogues, we can construct a scientifically plausible ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Absorption and Distribution

Synthetic cathinones are typically administered orally, nasally, or via injection. Following administration, they are generally absorbed rapidly.[10] Mephedrone, for instance, reaches peak plasma concentrations in rats within 30 minutes of oral administration.[1] Given its chemical properties, methoxyphedrine is expected to be lipophilic enough to cross the blood-brain barrier, a prerequisite for its central nervous system effects.[11] Studies on mephedrone show it readily enters the central nervous system.[1]

Metabolism

The metabolism of methoxyphedrine is predicted to proceed through several key Phase I and subsequent Phase II reactions, catalyzed primarily by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 being a likely key player as it is for mephedrone.[12]

Predicted Phase I Metabolic Pathways:

-

O-demethylation: The methoxy- group on the phenyl ring is a prime target for O-demethylation, yielding a phenolic metabolite, 4-hydroxy-methcathinone. This pathway is well-documented for PMMA.[13] This hydroxylated metabolite may retain pharmacological activity.

-

N-demethylation: Removal of the methyl group from the nitrogen atom would produce the primary amine metabolite, para-methoxycathinone (PMC). This is a major metabolic route for mephedrone.[12]

-

β-keto reduction: The ketone group can be reduced to a secondary alcohol, forming dihydro-methoxyphedrine. This is another significant pathway for mephedrone metabolism.[12]

-

Ring Hydroxylation: Although less common when a methoxy group is present, hydroxylation at a position ortho to the methoxy group is a possibility.

Predicted Phase II Metabolism: The phenolic and alcohol metabolites generated during Phase I are likely to undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds for excretion.

Caption: Predicted metabolic fate of Methoxyphedrine (bk-PMMA).

Analytical Pharmacology and Toxicology

The reliable identification and quantification of methoxyphedrine and its metabolites in biological matrices are crucial for clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.[14][15]

Data Presentation: Comparative Mass Spectrometry Data

While a full fragmentation pattern for methoxyphedrine is not available in the cited literature, we can predict its key fragments based on the structure and compare them with the known fragments of mephedrone. This information is vital for developing selective analytical methods.

| Compound | Parent Ion (M+) [m/z] | Key Predicted/Known Fragments [m/z] | Rationale for Fragmentation |

| Methoxyphedrine | 193.24 | 58, 135 | 58: Immonium ion [CH3-NH=CH-CH3]+ resulting from alpha-cleavage. 135: Acylium ion [CH3O-C6H4-CO]+. |

| Mephedrone | 177.25 | 58, 119 | 58: Immonium ion [CH3-NH=CH-CH3]+. 119: Acylium ion [CH3-C6H4-CO]+.[16] |

Experimental Protocol: GC-MS Quantification in Blood

This protocol is adapted from established methods for mephedrone and other synthetic cathinones and is designed to be self-validating for the analysis of methoxyphedrine.[16][17]

Objective: To quantify methoxyphedrine in a whole blood sample.

Materials:

-

Whole blood sample, internal standard (e.g., mephedrone-d3), acetonitrile, ethyl acetate, ethyl chloroformate (derivatizing agent), anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Methodology:

-

Sample Preparation & Protein Precipitation:

-

To 100 µL of whole blood in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., 1 µg/mL mephedrone-d3).

-

Add 200 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Causality Check: This step removes proteins that would interfere with chromatographic analysis and damage the GC column. Acetonitrile is an effective precipitant for blood proteins.

-

-

Derivatization and Extraction:

-

Transfer the clear supernatant to a new glass tube.

-

Add 50 µL of ethyl chloroformate and 500 µL of ethyl acetate.

-

Vortex for 1 minute to facilitate the derivatization of the secondary amine and simultaneous liquid-liquid extraction into the organic layer.

-

Causality Check: Derivatization with ethyl chloroformate improves the thermal stability and chromatographic properties of the analyte, leading to sharper peaks and better sensitivity. Ethyl acetate is the extraction solvent.

-

-

Phase Separation and Drying:

-

Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to an autosampler vial.

-

Causality Check: Water can interfere with GC-MS analysis; sodium sulfate is an effective drying agent.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS.

-

GC Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

MS Parameters: Operate in Selected Ion Monitoring (SIM) mode.

-

Quantifier Ion (Methoxyphedrine): m/z 135

-

Qualifier Ions (Methoxyphedrine): m/z 58

-

Internal Standard Ion: Monitor appropriate ions for the chosen deuterated standard (e.g., m/z 62 for methamphetamine-d5).[16]

-

-

Causality Check: The temperature program is designed to separate the analyte from matrix components. SIM mode increases sensitivity and selectivity by monitoring only characteristic ions.

-

-

Validation and Quantification:

-

Prepare a calibration curve using fortified blood samples with known concentrations of methoxyphedrine (e.g., 10-1000 ng/mL).

-

Analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples.

-

Validate the method for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to established forensic toxicology guidelines.

-

Self-Validation System: The use of a calibration curve, internal standard, and QCs ensures the accuracy and reliability of the quantitative results.

-

Caption: Workflow for the GC-MS quantification of Methoxyphedrine in blood.

Toxicology and Clinical Effects

Specific clinical data on methoxyphedrine toxicity are scarce, but at least two fatalities have been reported in Sweden where methoxyphedrine was the sole drug detected.[18] The toxicological profile can be inferred from its predicted mechanism of action and data from other synthetic cathinones.[19]

Expected Clinical Presentation:

-

Sympathomimetic Toxidrome: Agitation, tachycardia, hypertension, hyperthermia, palpitations, and peripheral vasoconstriction are common features of cathinone toxicity.[19]

-

Neurological Effects: Confusion, psychosis, paranoia, headache, and in severe cases, seizures can be expected.[20]

-

Serotonergic Effects: Due to its presumed action at SERT, there is a risk of serotonin syndrome, especially when co-ingested with other serotonergic agents. This can manifest as altered mental status, autonomic hyperactivity, and neuromuscular abnormalities.

The combination of potent dopamine and serotonin release suggests a significant risk for both acute toxicity and high abuse liability.

Discussion and Future Research

This compound represents a classic example of a novel psychoactive substance for which robust scientific data lags behind its appearance on the illicit market. This guide has synthesized existing knowledge of its structural analogues to build a predictive pharmacological profile.

Key knowledge gaps that require urgent research include:

-

In Vitro Transporter Assays: Quantitative determination of IC50 and EC50 values for methoxyphedrine at DAT, NET, and SERT is essential to confirm its mechanism and potency.

-

Metabolite Identification: Formal metabolic studies using human liver microsomes are needed to confirm the predicted metabolic pathways and identify the major metabolites.

-

Pharmacokinetic Studies: Controlled administration studies in animal models are required to determine key parameters like half-life, bioavailability, and brain penetration.

-

Toxicology Studies: In vivo studies are necessary to characterize its acute toxicity, neurotoxicity, and abuse potential.

By addressing these gaps, the scientific community can better understand the risks posed by methoxyphedrine and develop more effective clinical and forensic tools.

References

-

Mayer, F. P., et al. (2014). Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters. British Journal of Pharmacology, 171(21), 4893–4904. [Link]

-

Al-Swayeh, O. A. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(11), 3169. [Link]

-

Torrance, H., & Cooper, G. (2011). Mephedrone (methylmethcathinone) in toxicology casework: a Northern Ireland perspective. Forensic Science International, 212(1-3), 168-172. [Link]

-

Klimova, B., et al. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 47-54. [Link]

-

Pieprzyca, E., et al. (2022). Mephedrone and Its Metabolites: A Narrative Review. International Journal of Molecular Sciences, 23(15), 8533. [Link]

-

Mayer, F. P., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuroscience Letters, 594, 100-105. [Link]

-

Papaseit, E., et al. (2022). Pharmacological effects of methylone and MDMA in humans. Frontiers in Pharmacology, 13, 1032822. [Link]

-

Mardal, M., et al. (2019). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Molecules, 24(23), 4376. [Link]

-

Martínez-Clemente, J., et al. (2013). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Psychopharmacology, 229(2), 295-306. [Link]

-

Sitte, H. H., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neurocluster, 1-7. [Link]

-

Wikipedia. (n.d.). Methedrone. Retrieved January 16, 2026, from [Link]

-

Schifano, F., et al. (2015). Mephedrone related fatalities. European Review for Medical and Pharmacological Sciences, 19(15), 2881-2889. [Link]

-

Mohamed, K. M. (2017). GC-MS Method for Quantification of Mephedrone in Human Blood Sample. Journal of Chromatographic Science, 55(8), 784-789. [Link]

-

Castrignanò, E., et al. (2018). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. Journal of Analytical Toxicology, 42(6), 379-389. [Link]

-

Zuba, D., & Byrska, B. (2017). The profile of Mephedrone on Human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Forensic Science International, 275, 128-135. [Link]

-

Al-Qahtani, S. D., et al. (2022). GC-MS/MS-Based Detection and Quantification of Methamphetamine and Mephedrone in Biological Matrices using Modified dSPE Method. Asian Journal of Chemistry, 34(11), 2843-2848. [Link]

-

Drapak, I., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Journal of Forensic Science & Criminology, 7(2), 203. [Link]

-

UNODC. (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Maskell, P. D., et al. (2011). Toxicological findings in a fatal multidrug intoxication involving Mephedrone. Journal of Analytical Toxicology, 35(4), 239-241. [Link]

-

Bogen, I. L., et al. (2013). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Journal of Analytical Toxicology, 37(8), 516-526. [Link]

-

Dargan, P. I., et al. (2014). Pharmacokinetics of Mephedrone Enantiomers in Whole Blood after a Controlled Intranasal Administration to Healthy Human Volunteers. Journal of Analytical Toxicology, 38(8), 517-523. [Link]

-

Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458-470. [Link]

-

Wikipedia. (n.d.). para-Methoxymethamphetamine. Retrieved January 16, 2026, from [Link]

-

Torres, G. E. (2016). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 74, 12.16.1-12.16.17. [Link]

-

Al-Asmari, A. I., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-methylpropan-1-one. Retrieved January 16, 2026, from [Link]

-

Karinen, R., et al. (2011). Fatal Mephedrone Intoxication—A Case Report. Journal of Analytical Toxicology, 35(7), 449-451. [Link]

-

Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 134(Pt A), 4-17. [Link]

-

Dawson, J. Z., et al. (2014). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University Digital Scholar. [Link]

-

Krotulski, A. J., et al. (2020). Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC–MS-MS. Journal of Analytical Toxicology, 44(5), 447-457. [Link]

-

Pieprzyca, E., et al. (2022). Mephedrone and Its Metabolites: A Narrative Review. ResearchGate. [Link]

-

Sucic, S., et al. (2023). Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters. Neuropharmacology, 241, 109728. [Link]

-

Dawson, J. Z., et al. (2014). The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. [Link]

-

Wood, D. M., et al. (2010). Clinical characteristics of mephedrone toxicity reported to the UK National Poisons Information Service. Emergency Medicine Journal, 27(10), 759-762. [Link]

-

Green, A. R., et al. (2014). The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology, 171(1), 223-232. [Link]

-

Steiner, R. R., & Larson, R. (2014). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. LCGC International, 27(7). [Link]

-

ChemBK. (n.d.). 1-(4-methoxyphenyl)-2-methylamino-propan-1-one. Retrieved January 16, 2026, from [Link]

-

Pieprzyca, E., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

-

Pieprzyca, E., et al. (2021). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 26(4), 906. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mephedrone induces partial release at human dopamine transporters but full release at human serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The preclinical pharmacology of mephedrone; not just MDMA by another name - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mephedrone and Its Metabolites: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. GC-MS Method for Quantification of Mephedrone in Human Blood Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methedrone - Wikipedia [en.wikipedia.org]

- 19. Clinical characteristics of mephedrone toxicity reported to the UK National Poisons Information Service - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Investigating the pharmacokinetics and pharmacodynamics of Methoxyphedrine HCl

An In-Depth Technical Guide for the Scientific Investigation of Methoxyphedrine (Methedrone) HCl

Executive Summary

Methoxyphedrine (also known as Methedrone or 4-methoxymethcathinone, 4-MeOMC), a synthetic cathinone derivative, represents a significant challenge to public health and a subject of interest for toxicological and pharmacological research.[1][2] Structurally related to compounds like mephedrone and methamphetamine, it is presumed to possess potent stimulant properties.[2][3] However, a comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile is conspicuously absent from the scientific literature. This guide provides a robust, first-principles framework for the systematic investigation of Methoxyphedrine HCl. It is designed not as a rigid template, but as a logical, causality-driven pathway for research professionals to generate a complete pharmacological and toxicological dossier on a novel psychoactive substance (NPS) with limited preliminary data. The protocols herein are designed to be self-validating, ensuring a foundation of scientific integrity from foundational analytics to in vivo studies.

Introduction: Defining the Target and the Knowledge Gap

Methoxyphedrine (Methedrone) is a substituted cathinone, a class of compounds that has seen a dramatic rise in recreational use.[4] It is crucial to distinguish it from structurally similar but distinct molecules such as Methylephedrine (N-methylephedrine) or Methedrine (a trade name for methamphetamine).[5] The hydrochloride salt is the common form for pharmaceutical and research applications, enhancing stability and solubility.[6]

The primary rationale for this investigation is the significant public health risk posed by the proliferation of NPS. Without a clear understanding of how the body processes Methoxyphedrine (pharmacokinetics) and how it elicits its effects at the molecular level (pharmacodynamics), clinicians are ill-equipped to manage intoxication, and regulators cannot make informed scheduling decisions. This guide outlines the necessary steps to close this knowledge gap.

Compound Profile: Methoxyphedrine HCl

The initial step in any investigation is the precise identification and characterization of the molecule.

| Identifier | Value | Source |

| Systematic (IUPAC) Name | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one hydrochloride | [1][2] |

| Common Names | Methoxyphedrine, Methedrone, 4-MeOMC, bk-PMMA | [1][2] |

| CAS Number | 530-54-1 (free base) | [2] |

| Molecular Formula | C₁₁H₁₅NO₂ · HCl | [2] |

| Molecular Weight | 229.7 g/mol (HCl salt) | Calculated |

A Foundational Framework for Pharmacokinetic (PK) Analysis

The objective of the PK investigation is to characterize the absorption, distribution, metabolism, and excretion (ADME) of Methoxyphedrine. This begins with the development of a robust bioanalytical method, which is the cornerstone of all subsequent quantitative studies.

Workflow for Pharmacokinetic Investigation

The following diagram outlines the logical flow of a comprehensive PK study for a novel compound.

Caption: Logical workflow for a comprehensive PK investigation.

Protocol: Quantitative Bioanalysis via LC-MS/MS

Causality: A validated, sensitive, and specific analytical method is non-negotiable. Without it, all subsequent PK data is unreliable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity, allowing for accurate quantification in complex biological matrices like plasma.[3][7]

Methodology:

-

Standard Preparation: Prepare a stock solution of Methoxyphedrine HCl and a suitable internal standard (e.g., Methoxyphedrine-d3) in methanol. Create a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples by spiking into blank rodent plasma.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate/vial for injection.

-

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Good separation of the parent drug from metabolites and matrix components is key.[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Triple Quadrupole):

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions: Optimize transitions for Methoxyphedrine and its internal standard (e.g., Parent Ion -> Product Ion). This ensures specificity.

-

Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and matrix effects.

-

Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)

Causality: HLM contains a rich complement of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), making it the ideal system to identify major metabolic pathways before proceeding to costly in vivo studies.[3][4] This predicts what metabolites to look for in vivo.

Methodology:

-

Incubation Preparation: In a microcentrifuge tube, prepare the following mixture on ice:

-

Phosphate Buffer (pH 7.4)

-

Methoxyphedrine HCl (e.g., 1 µM final concentration)

-

Pooled HLM (e.g., 0.5 mg/mL final concentration)

-

-

Initiation: Pre-warm the mixture for 5 minutes at 37°C. Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor essential for CYP activity).

-

Time Points: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile. This stops the enzymatic activity. A "no cofactor" control is essential to ensure metabolism is enzyme-dependent.

-

Analysis: Centrifuge the quenched samples. Analyze the supernatant using high-resolution mass spectrometry (e.g., QTOF-MS) for metabolite identification and the validated LC-MS/MS method for measuring parent drug depletion (to calculate intrinsic clearance).[9]

Anticipated Metabolic Pathways and PK Data

Based on known metabolism of similar cathinones like mephedrone and mexedrone, the following pathways are plausible.[3][4][9][10][11]

Caption: Plausible metabolic pathways for Methoxyphedrine.

Anticipated PK Parameters (Rodent Model):

| Parameter | Intravenous (IV) | Oral (PO) | Rationale / Interpretation |

| T½ (half-life) | 1-2 hours | 1-3 hours | Expected rapid elimination, typical of stimulants. |

| Cmax (max concentration) | N/A | 100-200 ng/mL | Peak concentration reached after oral absorption. |

| Tmax (time to Cmax) | N/A | 0.5-1.0 hours | Rapid absorption from the GI tract is expected.[12] |

| AUC (total exposure) | ~300 ng·h/mL | ~120 ng·h/mL | Significantly lower oral AUC suggests poor bioavailability. |

| Bioavailability (F%) | N/A | < 40% | A significant first-pass metabolism is likely, reducing the amount of drug reaching systemic circulation.[12] |

| Vd (Volume of Distribution) | > 3 L/kg | N/A | High Vd would indicate extensive distribution into tissues, including the CNS. |

Unraveling the Pharmacodynamic (PD) Profile

The PD investigation aims to identify the molecular targets of Methoxyphedrine and characterize its physiological effects. For a synthetic cathinone, the primary hypothesis is interaction with monoamine transporters.[13][14]

Strategy for Pharmacodynamic Characterization

The approach moves from broad, high-throughput screening to specific functional assays and finally to in vivo confirmation of the mechanism.

Caption: A hierarchical strategy for PD investigation.